Sanggenol O

Hepatoprotection Oxidative Stress HepG2 Cells

Sanggenol O (CAS 426211-27-0) is an isoprenylated flavonoid first isolated from the root bark of Morus alba (white mulberry). Characterized as (2S)-5,7-dihydroxy-2-(2,2,8,8-tetramethylpyrano[2,3-f]chromen-6-yl)-2,3-dihydrochromen-4-one, this compound belongs to the sanggenol subclass within the Morus-derived flavonoid family.

Molecular Formula C25H24O6
Molecular Weight 420.5 g/mol
Cat. No. B12371230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanggenol O
Molecular FormulaC25H24O6
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1(C=CC2=CC(=C3C(=C2O1)C=CC(O3)(C)C)C4CC(=O)C5=C(C=C(C=C5O4)O)O)C
InChIInChI=1S/C25H24O6/c1-24(2)7-5-13-9-16(23-15(22(13)30-24)6-8-25(3,4)31-23)19-12-18(28)21-17(27)10-14(26)11-20(21)29-19/h5-11,19,26-27H,12H2,1-4H3/t19-/m0/s1
InChIKeyNJVSYIMNJLJFLD-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sanggenol O: Hepatoprotective and Neuroprotective Isoprenylated Flavonoid for In Vitro Research


Sanggenol O (CAS 426211-27-0) is an isoprenylated flavonoid first isolated from the root bark of Morus alba (white mulberry) [1]. Characterized as (2S)-5,7-dihydroxy-2-(2,2,8,8-tetramethylpyrano[2,3-f]chromen-6-yl)-2,3-dihydrochromen-4-one, this compound belongs to the sanggenol subclass within the Morus-derived flavonoid family [1][2]. Initially reported as compound 7 in a 2015 isolation study alongside sanggenol Q (1), sanggenol A (2), sanggenol L (3), kuwanon T (4), cyclomorusin (5), sanggenon F (6), and sanggenon N (8), Sanggenol O has been evaluated for hepatoprotective and neuroprotective activities in vitro [1].

Why Sanggenol O Cannot Be Replaced by Generic Morus Flavonoid Extracts in Targeted Research


In-class compounds from Morus alba—including sanggenols, sanggenons, and kuwanons—exhibit divergent bioactivity profiles despite structural similarities [1]. For example, within a single isolation and evaluation study, sanggenol O (7) demonstrated EC50 values >80 μM for both hepatoprotective and neuroprotective activities, whereas sanggenol Q (1) exhibited EC50 values of 6.94 μM (hepatoprotective) and 5.54 μM (neuroprotective) [1]. Substituting Sanggenol O with a generic mulberry extract or an alternative isoprenylated flavonoid without consideration of these quantitative differences risks misinterpreting experimental outcomes and compromising reproducibility [1][2].

Quantitative Evidence Guide: Sanggenol O vs. Closest Analogs in Cell-Based Assays


Hepatoprotective Activity: Sanggenol O vs. Sanggenol Q, Kuwanon T, and Sanggenon N

In a head-to-head comparison within the same study, Sanggenol O (7) was evaluated for hepatoprotective activity against t-BHP-induced oxidative stress in HepG2 cells. Sanggenol O exhibited an EC50 value >80 μM, indicating minimal protective effect at the tested concentrations. In contrast, sanggenol Q (1) showed a 11.5-fold higher potency with an EC50 of 6.94 μM, kuwanon T (4) an EC50 of 30.32 μM, and sanggenon N (8) an EC50 of 23.45 μM [1].

Hepatoprotection Oxidative Stress HepG2 Cells

Neuroprotective Activity: Sanggenol O vs. Sanggenol Q, Sanggenol A, and Moracin E

Sanggenol O (7) was tested for neuroprotective activity against glutamate-induced cell death in HT22 cells. It demonstrated an EC50 >80 μM, reflecting no significant protection. Comparatively, sanggenol Q (1) exhibited a 14.4-fold higher potency (EC50 5.54 μM), sanggenol A (2) an EC50 of 34.03 μM, and moracin E (12) an EC50 of 1.02 μM [1].

Neuroprotection Glutamate-induced toxicity HT22 Cells

Potential Allosteric Inhibition of SARS-CoV-2 Main Protease: Sanggenol O vs. Virtual Screening Hits

In a virtual screening study, Sanggenol O was proposed to bind to an experimentally proven allosteric site of SARS-CoV-2 main protease, inducing a conformational change that drastically affects the active site. Unlike dorsilurin E and euchrenone a11, which showed competitive inhibition, Sanggenol O exhibited a novel allosteric mechanism [1]. This is a computational prediction lacking in vitro or in vivo validation.

Antiviral SARS-CoV-2 Molecular Docking

Validated Research Application Scenarios for Sanggenol O Procurement


Control Compound for Comparative Flavonoid Potency Studies

Given its EC50 >80 μM in both hepatoprotective (HepG2) and neuroprotective (HT22) assays, Sanggenol O serves as an ideal low-potency control for benchmarking more active isoprenylated flavonoids such as sanggenol Q or moracin E [1]. This application is directly supported by the head-to-head data in Jung et al. (2015).

Structural Probe for Structure-Activity Relationship (SAR) Investigations

Sanggenol O's unique 2,2,8,8-tetramethylpyrano[2,3-f]chromen-6-yl substitution distinguishes it from sanggenol A and sanggenol L. Its lack of significant activity in oxidative stress and excitotoxicity models makes it a valuable negative control for dissecting the structural determinants of bioactivity within the sanggenol class [1].

Exploratory Allosteric Antiviral Research

Based on in silico predictions of allosteric inhibition of SARS-CoV-2 main protease, Sanggenol O may be procured for in vitro validation studies focused on non-competitive antiviral mechanisms. Researchers should note that this is a computational prediction requiring experimental confirmation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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